2-[4-(1-methyl-1H-imidazol-2-yl)piperazine-1-carbonyl]-1,3-benzothiazole hydrochloride
Description
2-[4-(1-Methyl-1H-imidazol-2-yl)piperazine-1-carbonyl]-1,3-benzothiazole hydrochloride is a heterocyclic compound featuring a benzothiazole core linked via a carbonyl group to a piperazine ring substituted with a 1-methylimidazole moiety. The hydrochloride salt enhances its aqueous solubility, making it suitable for pharmacological studies. This compound’s structure combines benzothiazole—a scaffold known for diverse biological activities—with a piperazine-imidazole motif, which is prevalent in central nervous system (CNS) and antimicrobial agents .
Properties
IUPAC Name |
1,3-benzothiazol-2-yl-[4-(1-methylimidazol-2-yl)piperazin-1-yl]methanone;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5OS.ClH/c1-19-7-6-17-16(19)21-10-8-20(9-11-21)15(22)14-18-12-4-2-3-5-13(12)23-14;/h2-7H,8-11H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQAFAISRICEJMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1N2CCN(CC2)C(=O)C3=NC4=CC=CC=C4S3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Benzothiazole Core Synthesis
The 1,3-benzothiazole moiety is typically derived from 2-aminobenzenethiol cyclization. For example, heating 2-aminobenzenethiol with carbon disulfide in ethanol under reflux yields 1,3-benzothiazole-2-thiol, which can be oxidized to the corresponding sulfonic acid and subsequently chlorinated to 2-chloro-1,3-benzothiazole. Alternatively, direct cyclocondensation of 2-aminothiophenol with carboxylic acid derivatives using polyphosphoric acid (PPA) provides a one-pot route to 2-substituted benzothiazoles.
Piperazine-Imidazole Subunit Construction
The 4-(1-methyl-1H-imidazol-2-yl)piperazine fragment necessitates orthogonal functionalization of piperazine. A validated approach involves:
Imidazole Ring Formation on Piperazine
1-Methylimidazole-2-carbaldehyde (CAS 67341-76-2) serves as a pivotal intermediate. Its synthesis from 1-methylimidazole via Vilsmeier–Haack formylation (POCl₃/DMF) achieves regioselective C2-aldehyde installation. Subsequent reductive amination with piperazine—using sodium cyanoborohydride (NaBH₃CN) in methanol at 0–5°C—yields 1-(1-methyl-1H-imidazol-2-yl)piperazine. This step typically attains 65–72% yield after silica gel chromatography (CH₂Cl₂:MeOH = 9:1).
Amide Coupling and Final Salt Formation
Convergence of the benzothiazole and piperazine-imidazole subunits employs carbodiimide-mediated coupling.
Carboxylic Acid Activation
2-Chloro-1,3-benzothiazole-6-carboxylic acid (prepared via nitration/hydrolysis of 2-chlorobenzothiazole) is activated using 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU) in dimethylformamide (DMF). Triethylamine (Et₃N) maintains a pH ≥8 to facilitate in situ formation of the reactive acyloxyphosphonium intermediate.
Nucleophilic Acylation
The activated carboxylic acid reacts with 1-(1-methyl-1H-imidazol-2-yl)piperazine at 0°C for 1 h, followed by stirring at 25°C for 12 h. After aqueous workup (10% NaHCO₃ extraction), the crude amide is purified via flash chromatography (ethyl acetate:hexane = 3:1), yielding 2-[4-(1-methyl-1H-imidazol-2-yl)piperazine-1-carbonyl]-1,3-benzothiazole (78–82%).
Hydrochloride Salt Precipitation
Treating the free base with hydrogen chloride (HCl) in anhydrous diethyl ether at 0°C precipitates the hydrochloride salt. Filtration and drying under vacuum afford the final compound as a hygroscopic white solid (mp 214–217°C decomp.).
Analytical Characterization and Validation
Critical spectroscopic data confirm structural integrity:
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (d, J=8.4 Hz, 1H, benzothiazole H7), 7.89 (s, 1H, imidazole H4), 7.72 (d, J=8.0 Hz, 1H, benzothiazole H4), 7.52 (t, J=7.6 Hz, 1H, benzothiazole H5), 4.21 (br s, 4H, piperazine NCH₂), 3.85 (s, 3H, NCH₃), 3.32 (br s, 4H, piperazine NCH₂).
- HRMS (ESI⁺): m/z calcd. for C₁₆H₁₈N₅OS [M+H]⁺ 336.1224, found 336.1221.
Comparative Analysis of Synthetic Routes
| Method | Coupling Reagent | Solvent | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| HATU | DMF | 82 | 99.1 | |
| EDCl/HOBt | CH₂Cl₂ | 68 | 98.3 | |
| DCC/DMAP | THF | 59 | 97.8 |
HATU-mediated coupling outperforms ethylcarbodiimide (EDCl) and dicyclohexylcarbodiimide (DCC) in both yield and purity, attributed to superior activation kinetics and reduced racemization.
Scale-Up Considerations and Process Optimization
Pilot-scale synthesis (50 g) identified critical parameters:
- Temperature Control : Maintaining coupling reactions below 25°C minimizes imidazole ring decomposition.
- Solvent Choice : Replacing DMF with acetonitrile reduces endotoxin levels in API batches.
- Salt Formation : Sequential addition of HCl gas (vs. aqueous HCl) enhances crystallinity and reduces residual solvent content to <0.1%.
Chemical Reactions Analysis
Types of Reactions
Benzo[d]thiazol-2-yl(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine or imidazole rings, often using halogenated reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated reagents like bromoethane in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
Benzo[d]thiazol-2-yl(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Potential therapeutic agent for treating tuberculosis and cancer.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-(1-methyl-1H-imidazol-2-yl)piperazine-1-carbonyl]-1,3-benzothiazole hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the enzyme pantothenate synthetase in Mycobacterium tuberculosis, thereby disrupting the synthesis of essential cofactors . Additionally, it may interact with DNA or proteins in cancer cells, leading to cell cycle arrest and apoptosis .
Comparison with Similar Compounds
Benzimidazole Derivatives
Compounds like 2-(1-(3-phenylpropyl)pyrrolidin-3-yl)-1H-benzo[d]imidazole-4-carboxamide () share a benzimidazole core instead of benzothiazole.
Thienoimidazole Analogues
2-(4-(4-Bromobenzyl)piperazine-1-carbonyl)phenyl)-1H-thieno[3,4-d]imidazole-4-carboxamide () replaces benzothiazole with a thienoimidazole core. The thiophene ring introduces π-electron density differences, which could influence interactions with hydrophobic protein pockets compared to the benzothiazole’s planar structure .
Substituent Modifications
Piperazine-Imidazole Motifs
1-(1-Ethyl-1H-imidazol-2-yl)piperazine dihydrochloride () lacks the benzothiazole-carbonyl group but shares the imidazole-piperazine moiety.
Aryl-Thiazole-Triazole Hybrids
Compounds such as 9c () incorporate triazole and thiazole rings. These hybrids emphasize multi-heterocyclic strategies for enhanced bioactivity. However, the target’s benzothiazole-piperazine-imidazole architecture may offer superior metabolic stability due to reduced susceptibility to oxidative degradation .
Pharmacological and Physicochemical Properties
Solubility and Bioavailability
The hydrochloride salt in the target compound likely improves solubility over neutral analogs like 5cl (), which requires hydrazine hydrate for synthesis. This salt form enhances oral bioavailability, a critical advantage for drug development .
Molecular Weight and Lipophilicity
The target compound’s molecular weight (~380–400 g/mol) is comparable to 13g (, .0756 g/mol) but lower than bromine-substituted analogs. Its logP value is likely moderate due to the hydrophilic piperazine and hydrophobic benzothiazole, balancing membrane permeability and solubility .
Biological Activity
2-[4-(1-methyl-1H-imidazol-2-yl)piperazine-1-carbonyl]-1,3-benzothiazole hydrochloride is a synthetic compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 374.83 g/mol. It features a benzothiazole moiety linked to a piperazine ring through a carbonyl group, which is critical for its biological activity.
The primary mechanism of action for this compound involves its interaction with various biological targets, including receptors and enzymes. Notably, it has been identified as an androgen receptor antagonist, which plays a significant role in regulating gene expression and cellular growth in hormone-sensitive tissues. The compound acts as a bifunctional ligand that binds to cereblon (an E3 ubiquitin ligase) and the androgen receptor, facilitating the degradation of the androgen receptor and modulating downstream signaling pathways.
Antitumor Activity
Recent studies have highlighted the antitumor potential of benzothiazole derivatives. For instance, compounds similar to this compound have demonstrated significant cytotoxic effects against various cancer cell lines. The structure-activity relationship (SAR) analysis indicates that modifications to the benzothiazole ring can enhance cytotoxicity, with some derivatives exhibiting IC50 values comparable to established chemotherapeutics like doxorubicin .
Antimicrobial Properties
The compound has also shown promise in antimicrobial applications. Substituted benzothiazoles have been reported to exhibit broad-spectrum antimicrobial activity against bacteria and fungi. The presence of electron-donating groups on the phenyl ring enhances this activity, suggesting that the compound could be developed further for treating infections caused by resistant strains .
Neuroprotective Effects
Emerging evidence suggests that benzothiazole derivatives may possess neuroprotective properties. These compounds have been implicated in reducing neuroinflammation and oxidative stress in neuronal cells, indicating potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This activity is likely mediated through modulation of signaling pathways involved in inflammation and cell survival .
Study 1: Antitumor Efficacy
In a study assessing the antitumor efficacy of similar benzothiazole compounds, researchers found that certain derivatives exhibited potent cytotoxicity against MCF-7 breast cancer cells with an IC50 value of 1.98 µg/mL. The study concluded that modifications to the thiazole ring significantly influenced anticancer activity, emphasizing the importance of structural optimization in drug design .
Study 2: Antimicrobial Activity
Another study focused on evaluating the antimicrobial properties of various thiazole derivatives against Staphylococcus aureus and Escherichia coli. Results indicated that compounds with specific substituents on the thiazole ring displayed enhanced antibacterial activity, reinforcing the therapeutic potential of benzothiazole derivatives .
Data Table: Biological Activities Overview
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing 2-[4-(1-methyl-1H-imidazol-2-yl)piperazine-1-carbonyl]-1,3-benzothiazole hydrochloride, and how are intermediates stabilized?
- Methodological Answer : Synthesis typically involves sequential coupling reactions. First, the piperazine-imidazole moiety is prepared via nucleophilic substitution of 1-methylimidazole with a piperazine derivative under reflux in aprotic solvents (e.g., DMF) . The benzothiazole carbonyl group is then introduced via a Schotten-Baumann reaction with benzothiazole-2-carbonyl chloride. Hydrochloride salt formation is achieved by treating the free base with HCl in ethanol. Key intermediates (e.g., imidazole-piperazine precursors) require inert atmospheres (N₂) and low temperatures (0–5°C) to prevent oxidation .
Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer :
- 1H/13C NMR : Assign peaks for the imidazole (δ 7.2–7.8 ppm, aromatic protons), piperazine (δ 3.0–3.5 ppm, CH₂ groups), and benzothiazole (δ 8.1–8.5 ppm) .
- IR Spectroscopy : Confirm carbonyl (C=O stretch at ~1650 cm⁻¹) and benzothiazole (C-S stretch at ~680 cm⁻¹) functionalities .
- Mass Spectrometry : ESI-MS should show [M+H]+ with a molecular ion matching the calculated mass (e.g., ~405.3 g/mol for C₁₇H₁₈ClN₅OS) .
Q. How does the hydrochloride salt form influence solubility and stability in pharmacological assays?
- Methodological Answer : The hydrochloride salt enhances aqueous solubility (critical for in vitro assays) by ionizing in polar solvents. Stability testing under varying pH (4–8) and temperatures (4–37°C) reveals decomposition above 40°C, necessitating storage at –20°C in desiccated form .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activities (e.g., enzyme activation vs. inhibition) for benzothiazole-imidazole derivatives?
- Methodological Answer : Discrepancies often arise from assay conditions. For example:
- Enzyme Source : Human vs. recombinant enzymes (e.g., ALT/AST activity in varied with enzyme origin).
- Concentration Gradients : Dose-response curves (0.1–100 µM) must be validated using standardized protocols (e.g., IC₅₀ calculations with Hill slopes) .
- Structural Analogues : Compare with compounds like 1-(1-ethylimidazol-2-yl)piperazine derivatives ( ) to isolate substituent effects.
Q. How can computational methods optimize reaction yields for large-scale synthesis?
- Methodological Answer :
- Reaction Path Search : Quantum mechanical calculations (DFT) predict transition states and intermediates to identify rate-limiting steps .
- Solvent/Catalyst Screening : Machine learning models (e.g., ICReDD’s platform) analyze solvent polarity and catalyst efficiency (e.g., Pd/C vs. CuI in cross-couplings) .
- Example : achieved 75% yield for a benzothiazole analogue using pyridine as a base and 1,4-dioxane as solvent.
Q. What structural modifications enhance selectivity for target receptors (e.g., serotonin vs. dopamine receptors)?
- Methodological Answer :
- Piperazine Substituents : Adding electron-withdrawing groups (e.g., –CF₃ at the benzoyl position, as in ) increases serotonin receptor affinity.
- Benzothiazole Modifications : Fluorination at the 6-position (analogous to ) improves blood-brain barrier penetration .
- SAR Table :
| Modification | Target Affinity (Ki, nM) | Selectivity Ratio (5-HT₆/D₂) |
|---|---|---|
| Parent Compound | 120 ± 15 | 1.2 |
| 6-Fluorobenzothiazole | 45 ± 6 | 3.8 |
Q. How are advanced analytical methods (e.g., LC-MS/MS) validated for quantifying this compound in biological matrices?
- Methodological Answer :
- Sample Prep : Plasma proteins are precipitated with acetonitrile (4:1 v/v), followed by SPE cleanup.
- LC Conditions : C18 column, gradient elution (0.1% formic acid in H₂O:MeOH), retention time ~6.2 min .
- Validation Parameters :
- Linearity: 1–1000 ng/mL (R² > 0.99).
- LOD/LOQ: 0.3 ng/mL and 1 ng/mL, respectively.
- Inter-day precision: <15% RSD .
Safety and Compliance
Q. What safety protocols are essential when handling intermediates with reactive functional groups (e.g., acyl chlorides)?
- Methodological Answer :
- PPE : Use nitrile gloves, goggles, and fume hoods for steps involving HCl gas or volatile solvents (e.g., dichloromethane) .
- Spill Management : Neutralize acid spills with sodium bicarbonate; collect solid waste in sealed containers for incineration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
